molecular formula C12H16N4O B12995266 N-(3-Methoxy-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine

N-(3-Methoxy-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine

Cat. No.: B12995266
M. Wt: 232.28 g/mol
InChI Key: ILVRHZOTHOVFDA-UHFFFAOYSA-N
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Description

N-(3-Methoxy-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine is a heterocyclic compound that features a pyrazole ring and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxy-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine typically involves the formation of the pyrazole ring followed by the attachment of the pyridine moiety. One common method involves the reaction of 3-methoxypropylamine with 4-chloropyridine under basic conditions to form the intermediate, which is then cyclized with hydrazine to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxy-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrazole ring can be reduced under certain conditions.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the pyrazole ring could lead to a dihydropyrazole derivative.

Scientific Research Applications

N-(3-Methoxy-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interaction with biological targets.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, such as the FLT3-ITD and BCR-ABL pathways . This inhibition can lead to the modulation of cellular processes and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methoxy-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine is unique due to its specific combination of functional groups and its potential to inhibit multiple biological pathways. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

N-[3-methoxy-1-(1H-pyrazol-4-yl)propyl]pyridin-2-amine

InChI

InChI=1S/C12H16N4O/c1-17-7-5-11(10-8-14-15-9-10)16-12-4-2-3-6-13-12/h2-4,6,8-9,11H,5,7H2,1H3,(H,13,16)(H,14,15)

InChI Key

ILVRHZOTHOVFDA-UHFFFAOYSA-N

Canonical SMILES

COCCC(C1=CNN=C1)NC2=CC=CC=N2

Origin of Product

United States

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